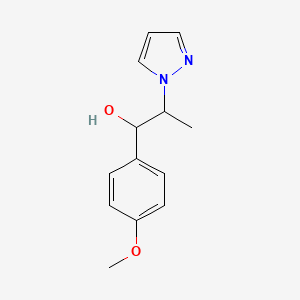
methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate hydrochloride
Overview
Description
Methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate hydrochloride (MBCH) is an organic compound with a unique chemical structure. It has a wide range of applications in scientific research and has been studied extensively in the past few decades.
Scientific Research Applications
Synthesis and Chemical Properties
Methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate hydrochloride and its derivatives are primarily studied for their chemical synthesis and properties. For instance, Zhou Xiaoxiaa (2013) synthesized two kinds of 2-chloromethyl-benzimidazole, which showed certain effects on wheat germination and the germination of mung bean (Zhou Xiaoxiaa, 2013). Similarly, Yongbao Zhu et al. (2006) developed mild conditions for the preparation of benzimidazole-2-carboxylates, showcasing a rapid method to afford the 2-trichloromethylbenzimidazole (Yongbao Zhu, Krystyna A. Skupinska, E. Mceachern, 2006).
Structural Studies
Extensive structural studies on these compounds, such as 2-chloromethyl-1H-benzimidazole hydrochloride, have been conducted, revealing its molecular structure through various spectroscopic methods and X-ray crystallography. Nour T. Abdel Ghani and A. Mansour (2012) provided significant insights into its structural characteristics, with the compound crystallizing in a monoclinic space group (Nour T. Abdel Ghani, A. Mansour, 2012).
Biological Activities
Various studies have explored the biological activities of these compounds. For instance, A. S. Alpan et al. (2007) synthesized benzimidazole derivatives and evaluated their effects as inhibitors of mammalian type I DNA topoisomerase, demonstrating their potential in biological applications (A. S. Alpan, H. Gunes, Z. Topçu, 2007).
Medicinal Applications
In the medicinal field, these compounds have been studied for various therapeutic potentials. For example, Farhat Ibraheem et al. (2020) synthesized novel hybrid molecules of pyrazoline and benzimidazoles and studied their anti-diabetic potential through α-glucosidase inhibition activity (Farhat Ibraheem, Matloob Ahmad, U. Ashfaq, Sana Aslam, Z. Khan, Sadia Sultan, 2020).
Future Directions
properties
IUPAC Name |
methyl 2-(chloromethyl)-3H-benzimidazole-5-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2.ClH/c1-15-10(14)6-2-3-7-8(4-6)13-9(5-11)12-7;/h2-4H,5H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVKSRIFPJVDOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(N2)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1453224.png)
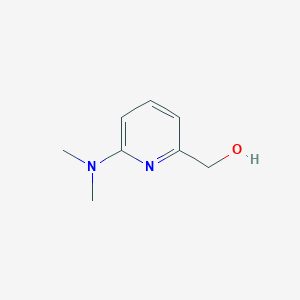

![N-methyl-5-[(methylamino)methyl]furan-2-carboxamide](/img/structure/B1453228.png)
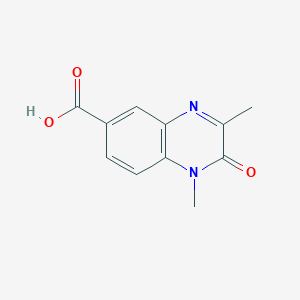

![[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B1453238.png)
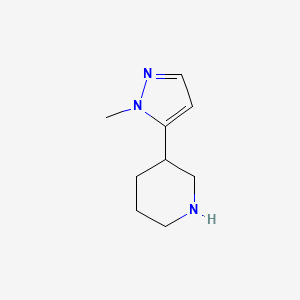
![2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide](/img/structure/B1453242.png)
![2-Chloro-1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1453243.png)
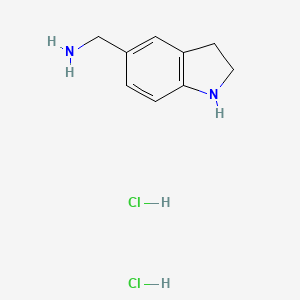
![2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide](/img/structure/B1453245.png)
